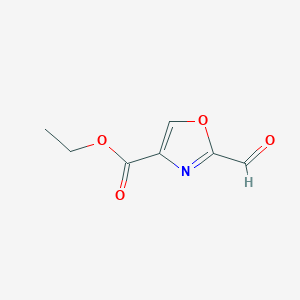

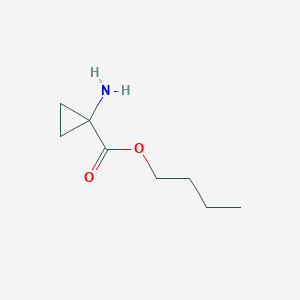

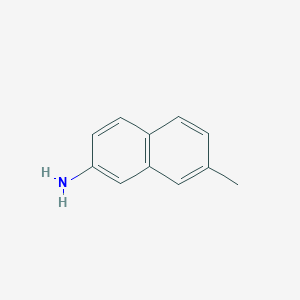

![molecular formula C16H16N2O4 B175853 Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 117330-40-2](/img/structure/B175853.png)

Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate

Vue d'ensemble

Description

Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is a chemical compound that is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II), and Zn (II) .

Synthesis Analysis

The synthesis of Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate involves two steps from methyl 6-methyl-2-hydroxypyridine-4-carboxylate. The first step is the preparation of methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate by esterification .

Molecular Structure Analysis

The molecular formula of Dimethyl 6,6’-dimethyl-[2,2’-bipyridine]-4,4’-dicarboxylate is C12H12N2 . The crystalline structure of this compound has been investigated .

Chemical Reactions Analysis

The compound is synthesized in two steps from methyl 6-methyl-2-hydroxypyridine-4-carboxylate. The first step is the preparation of methyl 2-methyl-6-[(p-toluenesulfonyl)oxy]pyridine-4-carboxylate by esterification .

Physical And Chemical Properties Analysis

The compound has a melting point of 93-95 °C (lit.) and a boiling point of 286 °C. It has a density of 1.060±0.06 g/cm3 (Predicted). It is almost transparent in methanol .

Applications De Recherche Scientifique

1. Solar Energy Conversion

Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate has notable applications in solar energy conversion. Specifically, copper(I) complexes using this compound have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). The roles of hydrogen bonding and pi-stacking interactions in these structures are critical for efficient energy conversion in solar cells (Constable et al., 2009).

2. Synthesis Methods

Advancements in synthesis methods of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate are essential for its applications. A practical approach for its synthesis involves dibromination and debromination processes. This method reduces impurities and eases purification challenges seen in direct bromination methods (Ou et al., 2019).

3. Structural Analysis

The compound's structural aspects, particularly in copper(I) coordination complexes, have been analyzed. The ligand arrangement and inter-pyridyl twisting are crucial for understanding its coordination behavior, impacting its application in complex formation and catalysis (Blake et al., 2007).

4. Photoreduction of Water

Research has shown that complexes of this compound can act as sensitizers for the photoreduction of water. This process is part of a broader application in light-induced electron-transfer reactions, pivotal in renewable energy technologies (Launikonis et al., 1986).

5. Application in Dye-Sensitized Solar Cells (DSCs)

The compound's derivatives have been synthesized for use in DSCs. Research indicates that certain derivatives, particularly without alkynyl spacers, exhibit more favorable electron injection into TiO2, enhancing solar cell performance (Risi et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-(4-methoxycarbonyl-6-methylpyridin-2-yl)-6-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-9-5-11(15(19)21-3)7-13(17-9)14-8-12(16(20)22-4)6-10(2)18-14/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRWHKJPAKPWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C(=O)OC)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556148 | |

| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate | |

CAS RN |

117330-40-2 | |

| Record name | Dimethyl 6,6'-dimethyl[2,2'-bipyridine]-4,4'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the synthetic approach described in the paper "Practical Bromination Approach to the Synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate"?

A1: The paper [] outlines a novel method for synthesizing Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2) from Dimethyl 6,6’-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate (1). The key advantage of this method lies in its ability to circumvent the formation of numerous impurities often encountered in direct bromination approaches. This results in a simplified purification process and ultimately a higher overall yield of the target compound (2). The synthesis proceeds through a two-step dibromination and debromination process using diethyl phosphite and N,N-diisopropylethylamine in THF, achieving a 58% overall yield. This improved synthesis has significant implications for researchers working with this class of compounds.

Q2: Can you elaborate on the characteristics of Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate as described in the provided research?

A2: While the provided research focuses primarily on the synthesis of Dimethyl 6,6’- bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate (2), it also sheds light on its precursor, Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate (1) []. This compound serves as the starting material for the synthesis of (2), highlighting its importance in the development of potentially valuable derivatives. The research emphasizes the need for efficient and scalable synthetic routes for these compounds, suggesting their potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

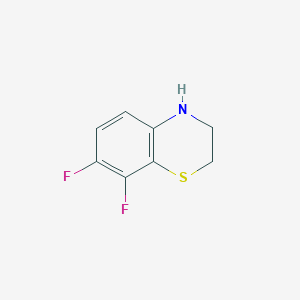

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)

![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)